2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group used in the synthesis of peptides to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Solvents: Dichloromethane, dimethylformamide.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various fields of research and industry .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid apart from similar compounds is its specific structure, which includes a propan-2-yl group. This unique structure can influence its reactivity and the types of peptides it can form, making it a valuable tool in peptide synthesis .
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-20(21(24)25)23(14(2)3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25) |
InChI Key |
VIRBSFXTYNSPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.